molecular formula C11H6ClF3N2 B6592189 6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidine CAS No. 1820718-20-4

6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B6592189
CAS No.: 1820718-20-4
M. Wt: 258.62 g/mol
InChI Key: IOOCEFUJHSWCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a 2-chlorophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chlorobenzonitrile with trifluoromethylpyrimidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, such as herbicides or fungicides, due to its structural properties.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Chlorophenyl)-4-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    6-(2-Chlorophenyl)-4-(difluoromethyl)pyrimidine: Contains a difluoromethyl group instead of a trifluoromethyl group.

    6-(2-Chlorophenyl)-4-(fluoromethyl)pyrimidine: Features a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness

6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various applications.

Properties

IUPAC Name

4-(2-chlorophenyl)-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-8-4-2-1-3-7(8)9-5-10(11(13,14)15)17-6-16-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOCEFUJHSWCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222528
Record name Pyrimidine, 4-(2-chlorophenyl)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820718-20-4
Record name Pyrimidine, 4-(2-chlorophenyl)-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820718-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-(2-chlorophenyl)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.